molecular formula C10H6F3N3O2 B3363412 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole CAS No. 1022963-60-5

2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole

Cat. No.: B3363412
CAS No.: 1022963-60-5
M. Wt: 257.17 g/mol
InChI Key: KRNHRFCXLJSWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the nitrophenyl and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the reaction of 2-nitroaniline with trifluoromethyl ketones under acidic or basic conditions. One common method involves the use of a transition-metal-catalyzed reaction, where 2-nitroaniline is reacted with trifluoromethyl ketones in the presence of a catalyst such as palladium or copper . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets. For example, as an inhibitor of PqsD, it binds to the active site of the enzyme, preventing the synthesis of signal molecules involved in bacterial communication . This inhibition disrupts biofilm formation and reduces bacterial virulence.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)-1H-Imidazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    5-(trifluoromethyl)-1H-Imidazole: Lacks the nitrophenyl group, which may influence its interaction with biological targets.

Uniqueness

The presence of both the nitrophenyl and trifluoromethyl groups in 2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole makes it unique. These functional groups contribute to its distinct chemical properties, such as increased stability and reactivity, and its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-9(15-8)6-3-1-2-4-7(6)16(17)18/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNHRFCXLJSWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(N2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Reactant of Route 2
2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Reactant of Route 3
2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Reactant of Route 4
2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Reactant of Route 5
2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Reactant of Route 6
2-(2-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.